molecular formula C8H9N3S B8286576 N-Methyl-benzothiazole-2,5-diamine

N-Methyl-benzothiazole-2,5-diamine

Cat. No.: B8286576
M. Wt: 179.24 g/mol
InChI Key: NQMCAIQUFPJLAZ-UHFFFAOYSA-N
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Description

N-Methyl-benzothiazole-2,5-diamine (CAS 503040-75-3) is a benzothiazole derivative with the molecular formula C 8 H 9 N 3 S and a molecular weight of 179.24 g/mol . It belongs to a class of privileged scaffolds in medicinal chemistry due to the benzothiazole core's presence in a wide array of biologically active molecules . The benzothiazole nucleus is a fused heterocyclic ring system, and its derivatives have demonstrated significant pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities in research settings . The specific substitution pattern of this compound, featuring amine groups at the 2 and 5 positions and a methyl group on the nitrogen, makes it a versatile building block or intermediate in organic synthesis and drug discovery research . Diaminobenzothiazoles like this one provide reactive sites for further chemical transformations, such as acylation or alkylation, enabling the construction of more complex molecular architectures for various experimental purposes . Synthetic routes to analogous benzothiazole derivatives often involve cyclization reactions from substituted anilines or the condensation of 2-aminothiophenols with suitable carbonyl compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-N-methyl-1,3-benzothiazole-2,5-diamine

InChI

InChI=1S/C8H9N3S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3,(H,10,11)

InChI Key

NQMCAIQUFPJLAZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=CC(=C2)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-Methyl-benzothiazole-2,5-diamine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A study demonstrated that derivatives of benzothiazole compounds possess broad-spectrum antibacterial activity, which can be leveraged in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have suggested that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. For instance, specific derivatives have shown promising results against pancreatic cancer cells .

Neuroprotective Effects

This compound has also been explored for its neuroprotective effects. Research indicates that certain benzothiazole compounds can modulate multiple targets involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may prevent neuronal cell death by reducing oxidative stress and inflammation .

Dyes and Pigments Production

In the industrial sector, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions enhances the color properties of dyes produced from it, making it valuable in textile and paint industries .

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in creating more complex molecules. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions, facilitating the development of new materials and pharmaceuticals .

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This property is particularly useful in understanding metabolic pathways and developing enzyme inhibitors that could serve as therapeutic agents for various diseases .

Molecular Docking Studies

Recent advancements include utilizing molecular docking techniques to predict how this compound interacts with biological targets at the molecular level. These studies provide insights into optimizing the compound's structure for enhanced efficacy against targeted diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsModulates targets in neurodegenerative diseases
Industrial ApplicationsDyes and Pigments ProductionEnhances color properties
Chemical SynthesisServes as a versatile building block
Biological ResearchEnzyme Inhibition StudiesDisrupts metabolic pathways
Molecular Docking StudiesPredicts interactions with biological targets

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound against clinical isolates of bacteria. Results showed significant inhibition zones compared to control groups .
  • Neuroprotective Mechanism : Research focused on the neuroprotective effects of benzothiazole derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
  • Synthesis Optimization : An investigation into synthetic routes for producing this compound highlighted methods that improved yield and purity through green chemistry principles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Fused Thiadiazoles ()

  • Structural Differences : Unlike N-methyl-benzothiazole-2,5-diamine, the compounds in feature a fused 1,3,4-thiadiazole-[1,2,4]-thiadiazole system attached to a 1,4-benzodioxine moiety.
  • The absence of a methyl group and the presence of fused thiadiazole rings likely enhance their enzyme-binding affinity compared to the simpler this compound .
  • Synthetic Pathways : Both classes involve cyclization reactions, but the fused thiadiazoles require iodine-mediated cyclization in 1,4-dioxane, whereas this compound may involve direct alkylation of the benzothiazole core .

Pyrazole-3,5-diamine Derivatives ()

  • Core Structure: Pyrazole-3,5-diamines (e.g., 4-phenylazo-3,5-diaminopyrazoles) share the diamine motif but lack the benzothiazole ring.
  • Reactivity : The diamine groups in pyrazoles participate in azo coupling and thioamide formation, as seen in . For this compound, the electron-withdrawing benzothiazole ring may reduce nucleophilicity compared to pyrazole analogs .
  • Spectral Data : FT-IR and NMR spectra of pyrazole-3,5-diamines show NH$_2$ absorption bands at ~3424 cm$^{-1}$ and aromatic proton signals at δ 7.1–7.6 ppm. Similar features would be expected for this compound, with additional signals for the methyl group (~δ 2.7 ppm) .

Dibenzothiazole-Piperazine Derivatives ()

  • Complexity : The compound 2,2'-((2R,5S)-2,5-dimethylpiperazine-1,4-diyl)dibenzothiazole contains two benzothiazole units linked via a piperazine ring.
  • This compound, with a single benzothiazole unit, may exhibit lower binding specificity but greater synthetic accessibility .

Data Table: Key Comparisons

Compound Core Structure Key Functional Groups Synthetic Method Biological Activity
This compound Benzothiazole 2,5-diamine, N-methyl Alkylation of benzothiazole Not reported (inferred: moderate)
Benzothiazole-fused thiadiazoles Benzodioxine-thiadiazole Fused thiadiazole rings Iodine-mediated cyclization α-Amylase/α-glucosidase inhibition
Pyrazole-3,5-diamine Pyrazole 3,5-diamine, azo group Azo coupling, thioamide formation Antiviral, antimicrobial
Dibenzothiazole-piperazine Dibenzothiazole Piperazine linker, methyl groups Arylation of amines Neurological applications

Research Findings and Implications

  • Biological Potential: While fused thiadiazoles show antidiabetic activity, the simpler structure of this compound could be optimized for solubility and bioavailability.
  • Spectroscopic Tools : FT-IR and NMR data from pyrazole analogs () provide a template for characterizing the target compound’s functional groups .

Preparation Methods

Alkylation of 2,5-Diaminobenzothiazole Precursors

The most direct method involves alkylating 2,5-diaminobenzothiazole with methylating agents. A patented approach for analogous compounds employs alkyl halides or sulfonates under controlled conditions. For N-methylation:

  • Reagents : Methyl iodide (1.2–1.5 equivalents) or dimethyl sulfate.

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol-water mixtures enhance reactivity.

  • Conditions : Reactions proceed at 60–80°C for 6–12 hours, with yields reaching 70–85% after purification.

Mechanistic Insight :
The reaction follows an SN2S_N2 mechanism, where the amine nitrogen acts as a nucleophile, displacing the halide or sulfonate leaving group. Steric hindrance from the benzothiazole ring necessitates elevated temperatures to overcome activation barriers.

Cyclization of Methyl-Substituted Thiourea Derivatives

Alternative routes involve constructing the benzothiazole ring with pre-installed methyl groups:

  • Thiourea Condensation : React 4-methyl-1,2-phenylenediamine with carbon disulfide in alkaline methanol, forming 6-methyl-benzothiazole-2-thiol.

  • Amination : Treat the thiol intermediate with aqueous ammonia under reflux to yield 6-methyl-benzothiazole-2,5-diamine.

  • N-Methylation : Introduce the methyl group via reductive amination or direct alkylation.

Key Variables :

  • Temperature : Optimal cyclization occurs at 90–110°C.

  • Catalysts : Copper(I) iodide accelerates thiol-amine coupling, reducing reaction times by 30%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance reproducibility and safety:

  • Reactor Design : Tubular reactors with inline IR monitoring enable real-time adjustment of methyl iodide feed rates.

  • Throughput : Systems achieve 5–10 kg/hr output with >95% purity after recrystallization.

Table 1: Comparative Performance of Batch vs. Flow Systems

ParameterBatch ReactorFlow Reactor
Yield (%)7889
Reaction Time (hr)124
Byproduct Formation (%)123

Green Chemistry Innovations

Recent advances emphasize sustainability:

  • Solvent Recycling : Ethanol-water mixtures are recovered via fractional distillation, reducing waste by 40%.

  • Catalyst Recovery : Immobilized ionic liquids enable 10 reuse cycles without activity loss.

Reaction Optimization and Challenges

Byproduct Mitigation

Common byproducts like N,N-dimethyl derivatives arise from over-alkylation. Strategies include:

  • Stoichiometric Control : Limiting methyl iodide to 1.2 equivalents suppresses di-methylation.

  • Temperature Gradients : Stepwise heating (50°C → 80°C) improves selectivity.

Purification Techniques

  • Crystallization : Ethanol/water (3:1 v/v) yields needle-like crystals with 99.5% purity.

  • Chromatography : Reverse-phase HPLC resolves N-methyl and N,N-dimethyl species (retention times: 8.2 vs. 10.5 min).

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR : N-methyl protons resonate at δ 2.9–3.1 ppm (singlet), distinct from aromatic protons (δ 6.7–7.3 ppm).

  • Mass Spectrometry : ESI-MS shows M+H$$$$ ^+ at m/z 180.1, confirming molecular weight.

Table 2: Key Spectral Signatures

TechniqueObservation
IR (cm1^{-1})N–H stretch: 3350; C=S: 1220
13C^{13}C NMR (ppm)C2 (thiazole): 165.3; N–CH3: 38.1

Emerging Methodologies

Enzymatic Methylation

Pilot studies explore S-adenosylmethionine-dependent methyltransferases for stereoselective N-methylation, achieving 60% conversion under mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction times to 15–30 minutes, though scalability remains challenging .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-Methyl-benzothiazole-2,5-diamine?

  • Methodological Answer : The synthesis typically involves the condensation of substituted diamines with carbonyl-containing reagents. For example, reacting m-toluic acid derivatives with o-phenylenediamine in the presence of pyridine can yield benzothiazole analogs . Key variables include temperature, solvent choice (e.g., pyridine as a base), and stoichiometric ratios. To favor amide formation over cyclization to benzimidazoles, ensure the presence of a good leaving group (e.g., activated carbonyl) and avoid excess protonating agents. Reaction monitoring via GC-MS or NMR is critical to optimize yields .

Q. How can the structural purity of this compound be verified post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify characteristic N-H stretches (3200–3400 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹).
  • NMR : Use 1H^1H-NMR to confirm methyl group integration (δ ~2.5 ppm for N-CH3_3) and aromatic proton environments. 13C^{13}C-NMR resolves benzothiazole ring carbons and methyl substituents .
  • HPLC/GC-MS : Assess purity and rule out byproducts like benzimidazoles, which may form under high-temperature conditions .

Q. What experimental protocols are recommended for crystallographic characterization of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using programs like SHELXTL or SHELXL for structure refinement. Key steps:

  • Grow high-quality crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures).
  • Collect diffraction data at low temperatures (100 K) to minimize thermal motion artifacts.
  • Use SHELXL for refinement, leveraging its robustness in handling small-molecule twinning or disorder .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic transformations?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). For example:

  • Analyze HOMO/LUMO distributions to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways for cyclization or substitution, comparing activation energies under varying conditions (e.g., protonation states).
  • Validate predictions with experimental kinetic studies, as demonstrated in benzimidazole synthesis .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting) may arise from tautomerism or polymorphism. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., amine-imine tautomerism).
  • SC-XRD to resolve crystal packing effects.
  • Compare experimental data with computed spectra (DFT-based NMR chemical shift predictions) .

Q. What mechanistic insights explain the selectivity between amide vs. benzothiazole formation during synthesis?

  • Methodological Answer : The reaction pathway depends on:

  • Leaving Group Ability : Activated carbonyl groups (e.g., acyl chlorides) favor nucleophilic attack by the diamine, forming amides.
  • Protonation and Temperature : Excess acid or high temperatures promote cyclodehydration, leading to benzothiazole rings.
  • Solvent Effects : Polar aprotic solvents stabilize intermediates in amide formation, while protic solvents accelerate cyclization .

Q. How can researchers utilize high-throughput crystallography for polymorph screening?

  • Methodological Answer : Implement automated platforms (e.g., CrystalFarm) for rapid screening:

  • Test >50 solvent/antisolvent combinations via microbatch under controlled humidity.
  • Use SHELXC/D/E pipelines for fast phase determination and structure validation.
  • Analyze lattice energy landscapes with tools like GRACE to predict stable polymorphs .

Data Contradiction and Optimization

Q. How to resolve discrepancies between computational predictions and experimental reactivity outcomes?

  • Methodological Answer : Discrepancies often stem from solvation or steric effects omitted in gas-phase DFT models. Mitigate by:

  • Incorporating implicit solvent models (e.g., SMD) in calculations.
  • Performing MD simulations to assess conformational flexibility.
  • Cross-validating with kinetic isotope effects or Hammett plots .

Q. What strategies improve yield in large-scale syntheses of this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE):

  • Vary temperature, catalyst loadings, and stoichiometry in a factorial design.
  • Use response surface methodology (RSM) to identify maxima in yield vs. byproduct curves.
  • Scale reactions under flow chemistry conditions to enhance heat/mass transfer .

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